molecular formula C11H9FN2O B8651091 (4-Fluorophenyl)(1-methyl-1H-imidazol-5-yl)methanone

(4-Fluorophenyl)(1-methyl-1H-imidazol-5-yl)methanone

Cat. No. B8651091
M. Wt: 204.20 g/mol
InChI Key: FYDNXGOTVUJIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09309222B2

Procedure details

A clear colorless solution of 5-bromo-N-methyl-imidazole (47.7 g, 296 mmol) in THF (500 mL) was placed in an ice bath and ethylmagnesium bromide in diethyl ether (3.0 M, 98.7 mL, 296 mmol) was added via syringe fairly rapidly, over 17 min. The thick suspension was stirred at room temperature for 20 min. The mixture was again cooled in an ice water bath before addition of neat 4-fluoro-N-methoxy-N-methylbenzamide (45.2 g, 247 mmol, Intermediate 49, step a). The resulting suspension was stirred overnight at room temperature. To the reaction mixture was added saturated aqueous NH4Cl (100 mL) followed by water (200 mL). The pH was adjusted to 7 by addition of 1 N aqueous HCl, the mixture was partially concentrated to remove THF, and was extracted with EtOAc (3×). The organic phase was dried (Na2SO4), filtered, and concentrated. The crude product was triturated with EtOAc:heptane(1:1, 150 mL) to afford the title compound as a white crystalline solid.
Quantity
47.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
98.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 49
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=1.C([Mg]Br)C.C(OCC)C.[F:17][C:18]1[CH:29]=[CH:28][C:21]([C:22](N(OC)C)=[O:23])=[CH:20][CH:19]=1.[NH4+].[Cl-].Cl>C1COCC1.O>[F:17][C:18]1[CH:29]=[CH:28][C:21]([C:22]([C:2]2[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=2)=[O:23])=[CH:20][CH:19]=1 |f:4.5|

Inputs

Step One
Name
Quantity
47.7 g
Type
reactant
Smiles
BrC1=CN=CN1C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
98.7 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)N(C)OC)C=C1
Name
Intermediate 49
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The thick suspension was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting suspension was stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was partially concentrated
CUSTOM
Type
CUSTOM
Details
to remove THF
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with EtOAc:heptane(1:1, 150 mL)

Outcomes

Product
Details
Reaction Time
17 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=O)C1=CN=CN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.